EGFR/HER2/TS-IN-1 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and thymidylate synthase (TS). This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting tumors that express these receptors. The significance of this compound lies in its multi-targeting capability, which may enhance therapeutic efficacy and reduce resistance often seen with single-target inhibitors.
The development of EGFR/HER2/TS-IN-1 has been documented in several scientific studies, including synthesis and biological evaluations that highlight its inhibitory activities against the aforementioned targets. The data supporting its efficacy primarily comes from experimental results published in peer-reviewed journals and databases such as MedChemExpress and Nature Scientific Reports .
EGFR/HER2/TS-IN-1 is classified as an antineoplastic agent due to its role in inhibiting tumor cell proliferation. It falls under the category of enzyme inhibitors, specifically targeting receptor tyrosine kinases (EGFR and HER2) and an essential enzyme for DNA synthesis (thymidylate synthase).
The synthesis of EGFR/HER2/TS-IN-1 involves several key steps that integrate various chemical reactions to create a compound with optimal inhibitory properties. The following methods have been reported:
The synthetic route can be summarized as follows:
The molecular structure of EGFR/HER2/TS-IN-1 includes features that allow it to interact effectively with the target receptors. The compound exhibits a complex arrangement of functional groups that facilitate binding to the active sites of EGFR, HER2, and TS.
The primary reactions involved in the synthesis of EGFR/HER2/TS-IN-1 include:
Thin-layer chromatography is employed to monitor reaction progress, while nuclear magnetic resonance spectroscopy is used for structural confirmation. The final product's identity is confirmed through mass spectrometry .
EGFR/HER2/TS-IN-1 operates through competitive inhibition at the active sites of its targets:
The compound exhibits IC50 values of:
EGFR/HER2/TS-IN-1 has potential applications in:
This compound represents a promising avenue for future cancer treatments, especially given its multi-target approach which could overcome some limitations seen with traditional therapies focused on single targets .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0